6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Description
The compound 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol is a bicyclic molecule featuring a strained azabicyclo[3.1.0]hexane core fused with an oxa (oxygen) bridge. Key structural elements include:
- Bicyclo[3.1.0]hexane skeleton: A three-membered cyclopropane ring fused to a five-membered oxazolidine ring.
- Substituents: A phenyl group at position 6 and a 3-phenylaziridine moiety at position 2.
- Functional groups: A hydroxyl group at position 4 and an aziridine ring (a three-membered amine-containing ring).
Its closest analogs are found in azabicyclo[3.1.0]hexane derivatives, which are explored in medicinal chemistry for their conformational rigidity and ability to mimic transition states in enzymatic reactions .
Properties
IUPAC Name |
6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18-16-15(12-9-5-2-6-10-12)20(16)17(22-18)14-13(19-14)11-7-3-1-4-8-11/h1-10,13-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAFLIVZSLLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C3N4C(C4C5=CC=CC=C5)C(O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648401 | |
| Record name | 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919101-04-5 | |
| Record name | 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylaziridine-2-carboxaldehyde dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis typically proceeds via the following key stages:
- Formation of aziridine intermediates through nucleophilic ring-opening or azide displacement reactions.
- Construction of the bicyclic 3-oxa-1-azabicyclo[3.1.0]hexane core via cyclization and reduction steps.
- Functionalization to install the phenyl substituents and hydroxyl groups at precise positions.
Detailed Stepwise Preparation
Preparation of Aziridine Intermediate
One common approach starts with the nucleophilic opening of an epoxide precursor by azide ion, followed by reduction and cyclization to yield the aziridine ring:
Epoxide Opening: A 3-phenyloxirane-2-carboxylic acid ethyl ester is reacted with sodium azide and ammonium chloride in ethanol at 65°C for 5 hours. This step yields an azido alcohol intermediate with high purity, confirmed by GC and NMR analysis.
Azide Reduction and Cyclization: The azido alcohol is then treated with triphenylphosphine in anhydrous dimethylformamide (DMF) at 0°C to room temperature for about 90 minutes. This step converts the azide to an amine and facilitates intramolecular cyclization forming the aziridine ring.
Yield and Purity: The azido alcohol intermediate is typically obtained in 95% yield over two steps as a yellow oil, pure by NMR. The subsequent aziridine formation proceeds efficiently under mild conditions.
Formation of the 3-oxa-1-azabicyclo[3.1.0]hexane Core
Reduction of Aziridine-2,3-dicarboxylate: (S,S)-diethyl aziridine-2,3-dicarboxylate is reduced with sodium borohydride in ethanol at 0°C for approximately 2 hours, yielding (2S,3S)-ethyl 3-(hydroxymethyl)aziridine-2-carboxylate. The reaction is quenched with phosphate buffer and extracted, producing the compound in 84% yield after chromatographic purification.
Protection and Further Functionalization: The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMSCl) and DMAP in dichloromethane at 0°C to room temperature, yielding silyl-protected derivatives with nearly quantitative yield (99%).
Cyclization to Bicyclic System: The aziridine aldehyde intermediates are subjected to indium-mediated allylation using allyl bromide in a 1:1 mixture of water and tetrahydrofuran (THF) at room temperature. This step promotes ring closure and formation of the bicyclic system.
Final Functional Group Adjustments: Subsequent heating with thiols or other nucleophiles can introduce further substituents, completing the synthesis of the target bicyclic compound.
Reaction Conditions and Solvent Effects
The azide opening of epoxides is performed in ethanol at 65°C, a protic solvent facilitating nucleophilic attack.
Reduction and cyclization steps are carried out in aprotic solvents such as DMF or toluene, often at low temperatures (-78°C to 0°C) to control reaction rates and selectivity.
Protection reactions use dichloromethane at low temperatures to prevent side reactions.
Indium-mediated allylation reactions proceed efficiently in mixed aqueous-organic solvents (H2O/THF) at ambient temperature.
Representative Data Table of Key Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxide opening | NaN3, NH4Cl, EtOH, 65°C, 5 h | ~95 | Pure azido alcohol intermediate |
| Azide reduction & cyclization | PPh3, DMF, 0°C to RT, 90 min | High | Formation of aziridine ring |
| Reduction of aziridine dicarboxylate | NaBH4, EtOH, 0°C, 2 h | 84 | Hydroxymethyl aziridine intermediate |
| Hydroxyl protection | TBDMSCl, DMAP, CH2Cl2, 0°C to RT, 1 h | 99 | Silyl-protected derivative |
| Allylation/cyclization | Indium, allyl bromide, H2O/THF (1:1), RT, 1 h | Moderate to High | Formation of bicyclic core |
Research Findings and Mechanistic Insights
The aziridine formation via azide displacement is highly efficient and selective, avoiding harsh conditions that could degrade sensitive bicyclic structures.
Protection of hydroxyl groups is crucial for subsequent steps to prevent side reactions and improve yields.
Indium-mediated allylation is a mild and effective method for constructing the bicyclic 3-oxa-1-azabicyclo[3.1.0]hexane framework, allowing for good stereocontrol.
The overall synthetic route benefits from the use of mild reagents, controlled temperatures, and stepwise protection/deprotection strategies to achieve high purity and yield of the target compound.
Alternative Approaches and Related Syntheses
Other methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involve 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes, generating bis-spirocyclic derivatives with moderate to good yields and high diastereoselectivity. These approaches utilize stable azomethine ylide precursors and cyclopropene dipolarophiles under reflux in aprotic solvents such as tetrahydrofuran, 1,4-dioxane, or acetonitrile at around 65°C.
The choice of solvent critically affects the yield and conversion; alcohol solvents are unsuitable due to proton transfer reactions that deactivate the azomethine ylide intermediates.
Density functional theory (DFT) studies support the mechanistic pathways of these cycloadditions, highlighting the frontier molecular orbital interactions that govern selectivity and reactivity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of aziridine derivatives.
Scientific Research Applications
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: Its applications in materials science include the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol involves its interaction with molecular targets through its aziridine ring. The aziridine moiety is known for its ability to alkylate DNA, which can lead to various biological effects . The compound’s bicyclic structure also contributes to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural analogs of the target compound, focusing on bicyclic cores, substituents, and functional groups:
Key Observations :
- The target compound’s 3-oxa-1-azabicyclo[3.1.0] core distinguishes it from other azabicyclo derivatives (e.g., 3-azabicyclo[3.1.0] in Boceprevir or 2-azabicyclo[2.2.2] in Searle & Co.’s derivatives).
- Substituent Diversity : The phenyl-aziridine group in the target compound is unique compared to isobutyl () or ester () substituents in analogs.
Pharmacological Potential
Biological Activity
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol is a complex organic compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including base-promoted intramolecular additions of vinyl cyclopropanecarboxamides, leading to the formation of this bicyclic structure .
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Vinyl cyclopropanecarboxamides | Base-promoted reaction |
| 2 | Purification | Column chromatography |
Biological Activity
The biological activity of this compound is primarily attributed to its aziridine moiety, known for its ability to alkylate DNA, potentially leading to various biological effects such as antitumor activity .
The mechanism through which this compound exerts its effects involves:
- DNA Alkylation : The aziridine ring can form covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription processes.
- Cell Cycle Interference : By modifying DNA, the compound may induce cell cycle arrest, thereby inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds with similar structures:
- Antitumor Activity : Research has shown that aziridine-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa have demonstrated inhibition of tumor growth in preclinical models .
- Cytostatic Effects : A study on related compounds indicated that they may exert cytostatic rather than cytotoxic effects, suggesting a potential for therapeutic applications without extensive cellular damage .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa, it is beneficial to compare it with similar compounds known for their biological activities:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| Ficellomycin | Aziridine Alkaloid | Antibiotic |
| Duocarmycin SA | Bicyclic Structure | Antitumor |
| Yatakemycin | Aziridine-containing | Antimicrobial |
Q & A
Basic: What are the recommended synthetic routes for preparing 6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol?
The synthesis of bicyclic aziridine derivatives typically involves multistep reactions, including cycloadditions or ring-closure strategies. For example, stereoselective synthesis of similar 3-azabicyclo[3.1.0]hexanes can be achieved via reductive amination or ketone functionalization, as demonstrated in studies using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane precursors . Key steps include:
- Aziridine ring formation : Use of dichlorovinyl intermediates or nitrobutadienes for regioselective cyclization .
- Oxa-azabicyclo backbone assembly : Ring-closure via nucleophilic substitution or [3+2] cycloadditions, optimized for stereochemical control .
- Characterization : Confirm regiochemistry and stereochemistry using NMR (e.g., NOESY for cis/trans isomer discrimination) and molecular modeling .
Basic: How can the stereochemistry of this compound be experimentally validated?
Stereochemical assignment requires a combination of spectroscopic and computational methods:
- NMR analysis : Utilize coupling constants (e.g., ) and NOE correlations to distinguish axial/equatorial substituents. For instance, studies on cis/trans-2-substituted 3-azabicyclohexanes resolved stereochemistry via H-H coupling patterns and NOESY cross-peaks .
- Molecular modeling : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts to validate configurations .
Advanced: What are the dominant reaction pathways for ring-opening or functionalization of the aziridine moiety in this compound?
The aziridine ring is highly reactive due to strain. Key pathways include:
- Nucleophilic ring-opening : React with thiols, amines, or carboxylates to form substituted derivatives. For example, 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones undergo regioselective ring-opening with amines to yield aziridinyl ureas or aminomethyl oxazolidinones .
- Electrophilic activation : Use Lewis acids (e.g., BF₃·OEt₂) to facilitate reactions with epoxides or carbonyl compounds .
- Contradiction resolution : If unexpected products arise (e.g., competing ring-opening at different positions), employ kinetic studies or isotopic labeling to trace mechanistic pathways .
Advanced: How can regioselectivity challenges in derivatizing the bicyclic scaffold be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric control : Bulky substituents on the phenyl group may direct reactions to less hindered positions. For example, regioselective functionalization of nitrobutadienes with azabicyclohexanes favors attack at the less substituted carbon .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at specific sites. Computational tools (e.g., Fukui indices) predict reactive hotspots .
- Experimental validation : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to optimize selectivity .
Advanced: What strategies are effective for resolving contradictions in spectral data during structural elucidation?
Conflicting NMR or mass spectrometry data may arise from dynamic processes or impurities:
- Dynamic NMR (DNMR) : Detect conformational exchange in azabicyclohexanes by variable-temperature NMR (e.g., coalescence of signals) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isobaric impurities .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereoisomers .
Advanced: How can the biological activity of derivatives be systematically evaluated?
Design a tiered screening approach:
- In silico docking : Prioritize derivatives by simulating binding to target proteins (e.g., enzymes relevant to aziridine’s antibacterial or anticancer potential) .
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and mechanism-specific activity (e.g., enzyme inhibition). For azabicyclohexanes, focus on targets like penicillin-binding proteins or DNA repair enzymes .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., phenyl vs. alkyl groups) with bioactivity trends .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of aziridine vapors, which are potentially mutagenic .
- Waste disposal : Quench reactive intermediates (e.g., with aqueous ethanol) before disposal to prevent exothermic reactions .
Advanced: What computational tools are recommended for predicting reactivity or stability?
- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for ring-opening reactions .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
- Cheminformatics platforms : Employ Schrödinger Suite or MOE for virtual screening of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
